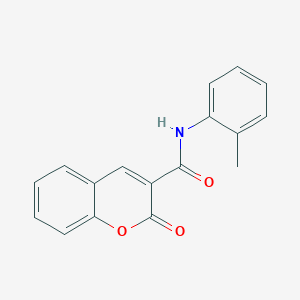

N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 1846-98-6, molecular formula: C₁₇H₁₃NO₃, molecular weight: 279.298 g/mol) is a coumarin-based carboxamide derivative. Coumarins are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and enzyme-inhibitory properties . This compound features a coumarin core substituted at the 3-position with a carboxamide group linked to a 2-methylphenyl moiety. Its structural simplicity and modular synthesis make it a candidate for structure-activity relationship (SAR) studies against related analogs .

Properties

IUPAC Name |

N-(2-methylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11-6-2-4-8-14(11)18-16(19)13-10-12-7-3-5-9-15(12)21-17(13)20/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKXRXIFWJQHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-hydroxyacetophenone with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential therapeutic effects, including:

- Anti-inflammatory Activity : Studies have indicated that this compound can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

- Anticancer Properties : In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.1 | Induction of apoptosis |

| HeLa | 4.8 | Cell cycle arrest at G1 phase |

| A549 | 6.0 | Inhibition of proliferation |

These results indicate that the compound may induce apoptosis and inhibit cell growth through various mechanisms, potentially making it a candidate for cancer therapy.

Biochemistry

The compound has been explored as an enzyme inhibitor, particularly in the context of:

- Kinase Inhibition : It may inhibit specific kinases involved in cellular signaling pathways, thereby affecting cell proliferation and survival.

Antimicrobial Activity

Research has demonstrated that N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide against human cancer cell lines using various assays. The findings revealed significant cytotoxicity comparable to established chemotherapeutic agents.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of this compound, demonstrating its ability to inhibit specific kinases involved in cancer progression. The mechanism was elucidated through kinetic studies, revealing that the compound binds to the active site of the enzyme.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer. The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Group

The nature of the amide substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Phenethyl vs. Alkyl Chains : Phenethyl-substituted analogs (e.g., compound 17) exhibit higher melting points (175–176°C) compared to alkyl-substituted derivatives (90–118°C), likely due to enhanced π-π stacking interactions .

- Yield Trends : Isobutyl-substituted compound 19 shows marginally higher synthetic yield (47.2%) than phenethyl or n-butyl analogs, suggesting steric or electronic effects during amide bond formation .

Substituent Variations on the Coumarin Core

Modifications to the coumarin core, such as methoxy or chloro groups, alter electronic properties and bioactivity:

Key Observations :

- Electron-Withdrawing Groups : Chloro or methoxy substitutions (e.g., compound 13) may enhance metabolic stability or target binding .

- HDAC1 Inhibition: Extended substituents like dichlorobenzyloxy (IC₅₀ = 0.47 µM) significantly boost histone deacetylase inhibition, rivaling the reference drug entinostat .

2.3.1. Anticancer and Enzyme Inhibition

- HDAC1 Inhibitors: Benzamidic coumarin derivatives (e.g., compound in ) show potent cytotoxicity (IC₅₀ = 0.53–57.59 µM) against cancer cells (HCT116, MCF7) while sparing normal cells (HUVEC, IC₅₀ > 100 µM) .

- Acetylcholinesterase (AChE) Inhibition : Triazole-linked analogs (e.g., compound 17 in ) exhibit AChE inhibition (IC₅₀ = 1.80 µM), relevant for Alzheimer’s disease therapy .

2.3.2. Antifungal Activity

Analytical Data

Research Findings and Implications

- SAR Insights :

- Therapeutic Potential: The target compound’s structural simplicity positions it as a lead for optimizing HDAC1 or AChE inhibitors via rational substituent modifications .

Biological Activity

N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as a derivative of chromene, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone, characterized by a benzopyran structure. The specific substitution of the 2-methylphenyl group enhances its lipophilicity and biological interactions. The molecular formula is with a molecular weight of approximately 269.30 g/mol.

N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis. This inhibition can disrupt cellular processes in various pathogens, including Mycobacterium tuberculosis.

- Interaction with Cellular Targets : It interacts with specific receptors and enzymes, potentially modulating signaling pathways associated with cell growth and apoptosis .

Biological Activities

The biological activities of N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can be categorized as follows:

- Antimicrobial Activity : Studies indicate that this compound has significant antibacterial properties, particularly against mycobacterial infections. Its mechanism involves disrupting the synthesis of mycolic acids necessary for mycobacterial cell wall integrity.

- Anticancer Potential : Preliminary research suggests that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, derivatives have shown efficacy against various cancer cell lines, with IC50 values indicating potent cytotoxic effects .

- Anti-inflammatory Effects : Some studies report that compounds related to this chromene derivative may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide derivatives demonstrated that these compounds effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The most potent derivative exhibited an IC50 value significantly lower than that of standard antitubercular agents, indicating its potential as a lead compound for further development.

Case Study 2: Anticancer Activity

In another investigation, derivatives were tested against a panel of human cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results showed that certain modifications to the chromene structure enhanced cytotoxicity, with IC50 values ranging from 0.18 µM to 9.27 µM across different cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | C16H15NO3 | Antimicrobial, Anticancer | Methyl substitution enhances activity |

| 8-Allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | C20H16ClNO3 | Inhibits fatty acid synthesis | Contains allyl and chloro groups |

| N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | C18H14ClNO4 | Similar activity against mycobacteria | Methoxy substituent affects reactivity |

Q & A

Basic: What are the optimal synthetic routes for N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.

- Amidation : Coupling the chromene-3-carboxylic acid intermediate with 2-methylaniline using coupling agents like EDCI or DCC in the presence of triethylamine.

Optimization Strategies : - Ultrasound Irradiation : Enhances reaction efficiency and reduces time (e.g., 40–60°C, 30–60 min) .

- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility and reaction homogeneity .

- Catalysts : Piperidine or DMAP can accelerate amidation kinetics .

- Purification : Column chromatography or recrystallization ensures >95% purity, confirmed via TLC and NMR .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl signals (δ ~165–170 ppm) .

- Infrared (IR) Spectroscopy : Confirms amide (C=O stretch ~1680 cm⁻¹) and chromene lactone (C=O ~1720 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 308.1) .

Advanced: How can X-ray crystallography using SHELX software elucidate molecular geometry?

Methodological Answer:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data from single crystals grown via slow evaporation.

- Refinement with SHELX :

- Validation : R-factor (<5%) and electron density maps ensure structural accuracy.

Advanced: What methodologies analyze pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated biological fluids, quantified via HPLC-UV .

- Metabolic Stability :

- Molecular Docking : AutoDock Vina predicts binding affinities to serum albumin or metabolic enzymes .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Protocols :

- Uniform cell lines (e.g., MCF-7 for breast cancer) and exposure times (48–72 hr) reduce variability .

- Dose-response curves (IC₅₀) with positive controls (e.g., doxorubicin) validate potency .

- Mechanistic Follow-Up :

- Western Blotting : Confirm target modulation (e.g., caspase-3 cleavage for apoptosis) .

- SAR Studies : Compare analogs (e.g., nitro vs. methyl substituents) to isolate functional group contributions .

Basic: What in vitro assays evaluate preliminary anticancer activity?

Methodological Answer:

- MTT Assay : Quantifies viability in cancer cell lines (e.g., HeLa, A549) after 48 hr exposure; IC₅₀ values <10 µM indicate potency .

- Clonogenic Survival : Assesses long-term proliferative inhibition post-treatment .

- Flow Cytometry : Detects apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase) .

Advanced: What strategies guide SAR-driven analog design for enhanced selectivity?

Methodological Answer:

- Substituent Variation :

- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilic reactivity for kinase inhibition .

- Hydrophobic substituents (e.g., -CH₃) improve membrane permeability .

- Computational Modeling :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Dynamics (MD) : Simulates target binding (e.g., EGFR kinase) to optimize steric fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.